molecular formula C14H19NO3 B1525750 tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate CAS No. 1311254-56-4

tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate

Cat. No.: B1525750
CAS No.: 1311254-56-4
M. Wt: 249.3 g/mol
InChI Key: IJGSOTXYAMVQSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate typically involves the protection of the amine group followed by the introduction of the hydroxymethyl group. One common method involves the reaction of isoindoline with di-tert-butyl dicarbonate (Boc2O) to form the N-Boc protected isoindoline. This intermediate is then reacted with formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-4-(carboxymethyl)isoindoline
  • N-Boc-4-(methoxymethyl)isoindoline
  • N-Boc-4-(aminomethyl)isoindoline

Uniqueness

tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile building block for the development of new compounds with diverse applications .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-10-5-4-6-11(9-16)12(10)8-15/h4-6,16H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGSOTXYAMVQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701125004
Record name 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-56-4
Record name 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 350 mg of tert-butyl 4-formyl-1,3-dihydro-2H-isoindole-2-carboxylate in 11 mL of methanol was added 134 mg of sodium borohydride under ice-cooling, followed by stirring at room temperature overnight. To the reaction mixture were added water and ethyl acetate and the aqueous layer was separated. The obtained organic layer was washed with saturated brine and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 213 mg of tert-butyl 4-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate as a yellow oil.
Quantity
350 mg
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134 mg
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11 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate
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